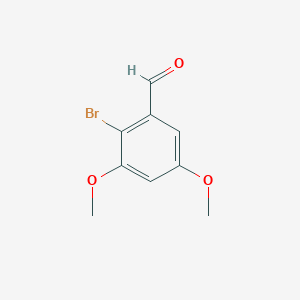

2-Bromo-3,5-dimethoxybenzaldehyde

Übersicht

Beschreibung

2-Bromo-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The IUPAC name for this compound is 2-bromo-3,5-dimethoxybenzaldehyde .

Synthesis Analysis

The synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde involves the use of 2,3-dimethoxybenzaldehyde as a starting material . NBS (N-bromosuccinimide) is added to a solution of 2,3-dimethoxybenzaldehyde in dimethylformamide (DMF) over a period of 30 minutes . After 48 hours of stirring, the solution is poured into ice and water .Molecular Structure Analysis

The structural and electronic properties of 2-Bromo-3,5-dimethoxybenzaldehyde have been extensively discussed . The compound has been studied using various techniques such as Hirshfeld surfaces, quantum theory of atoms in molecules (QTAIM), and natural bond orbitals (NBOs) .Physical And Chemical Properties Analysis

2-Bromo-3,5-dimethoxybenzaldehyde has several computed properties . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its topological polar surface area is 35.5 Ų . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 174 .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Alkaloids

2-Bromo-3,5-dimethoxybenzaldehyde: is utilized as a precursor in the synthesis of natural alkaloids . These alkaloids, such as convolutamines, amathamides, and volutamides, exhibit a range of biological properties including antibacterial, antifungal, and antitumor activities . The bromination of the methoxyphenyl unit is crucial for the biological activity of these compounds .

Molecular Modeling and Structural Analysis

The compound’s molecular structure and packaging can be studied through X-ray diffraction and molecular modeling . Such analyses aid in understanding the effect of bromine substitution on the aromatic ring and the resulting physical-chemical properties .

Noncovalent Interaction Studies

2-Bromo-3,5-dimethoxybenzaldehyde: can be used to explore noncovalent interactions between molecules, which is beneficial for the design of new crystalline materials . These studies often involve hydrogen bonding and halogen interactions, providing additional stability to crystal structures .

Electronic Property Investigation

Density Functional Theory (DFT) calculations can be performed to provide insights into the electronic properties of the compound . This includes analyzing frontier molecular orbitals and molecular electrostatic potential (MEP) maps to predict reactivity and stability .

Supramolecular Chemistry

The compound serves as a building block in supramolecular chemistry, where its interactions can be analyzed to design complex structures . This field often requires a deep understanding of intermolecular forces and their impact on molecular assembly .

Hyperconjugation Energy Studies

Hyperconjugation energies can be employed to examine the stability of intermolecular interactions involving 2-Bromo-3,5-dimethoxybenzaldehyde . These studies contribute to the knowledge of molecular stability and reactivity .

Design of Crystalline Materials

Understanding the compound’s noncovalent interactions enables chemists to design new crystalline materials with desired properties . This application is particularly relevant in materials science and engineering .

Biological Activity Correlation

The brominated methoxyphenyl moiety of 2-Bromo-3,5-dimethoxybenzaldehyde is significant in studying structure-activity relationships . This research can lead to the development of new pharmaceuticals with targeted biological activities .

Safety and Hazards

The safety data sheet for 2-Bromo-3,5-dimethoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKPGTRDTOKLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466736 | |

| Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,5-dimethoxybenzaldehyde | |

CAS RN |

85565-93-1 | |

| Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/no-structure.png)

![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)

![N-benzyl-2-[(chloroacetyl)amino]benzamide](/img/structure/B1624291.png)